molecular formula C11H12N4O2 B11769223 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11769223
M. Wt: 232.24 g/mol
InChI Key: NSUCNGVZZIEMIS-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine (CAS: 671191-99-4, molecular formula: C₁₁H₁₂N₄O₂) is a triazine derivative characterized by a 1,2,4-triazin-3-amine core substituted with a 3,4-dimethoxyphenyl group at the 5-position . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazine derivatives, which often exhibit anticonvulsant, anticancer, or receptor-modulating properties.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C11H12N4O2/c1-16-9-4-3-7(5-10(9)17-2)8-6-13-15-11(12)14-8/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

NSUCNGVZZIEMIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NC(=N2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzylamine with cyanogen bromide, followed by cyclization with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine exhibits significant anticancer properties by inhibiting specific kinases involved in cancer progression. The compound has shown efficacy against various cancer cell lines through structure-activity relationship studies that highlight the importance of its methoxy substitutions in enhancing biological activity.
    • Case Studies :
      • A study demonstrated the compound's effectiveness in reducing cell proliferation in breast cancer models by targeting key signaling pathways involved in tumor growth .
  • Antimicrobial Properties
    • Research Findings : This compound has also been investigated for its antimicrobial activity against several pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial agents .
    • Case Studies :
      • In vitro studies have shown that this compound exhibits potent activity against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being explored as potential herbicides and fungicides. The compound's structural characteristics allow it to interact effectively with various biological systems in plants.

  • Herbicidal Activity : Research has indicated that triazine derivatives can inhibit photosynthesis in target weeds, providing a mechanism for their use as herbicides.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. This method allows for the production of various derivatives that may exhibit enhanced or modified biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Properties/Activities Evidence Source
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine 5-(3,4-OCH₃-phenyl) Limited commercial availability; structural scaffold for bioactivity studies .
5-(2-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine (5e) 5-Cl-phenyl, 6-(3,4-OCH₃-phenyl) Anticonvulsant activity (MES model); FT-IR C-Cl (1043.6 cm⁻¹), NH (3337.8 cm⁻¹) .
6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine 6-pyridinyl, 5-fluorophenyl Adenosine receptor antagonist; patented for solid pharmaceutical formulations .
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine 3-phenyl, 6-CF₃, N-methyl High electronegativity (CF₃ group); molar mass 254.21 g/mol; potential solubility challenges .
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine Triazole core, 3-methylphenyl Anticancer applications; tautomerism observed in synthesis .

Toxicity and Computational Predictions

  • Triazine Derivatives: Computational models (e.g., GUSAR) predict lower acute toxicity for dimethoxy-substituted compounds compared to chlorinated analogs, as seen in triazole-thioacetic acid derivatives ().
  • Triazole Derivatives: N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine () showed moderate cytotoxicity (59% yield, anticancer activity), suggesting triazines may offer a safer profile with optimized substituents.

Biological Activity

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes available research findings regarding its biological activity, including pharmacological effects and structure-activity relationships.

Synthesis and Structural Characteristics

The compound belongs to the triazine family, characterized by a triazine ring substituted with various functional groups. The presence of methoxy groups at the phenyl position enhances its lipophilicity and potentially its bioactivity. Studies indicate that the methoxy substitution plays a critical role in modulating the biological properties of triazine derivatives.

Anticancer Activity

Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound has demonstrated cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, it was reported that certain triazine derivatives induced apoptosis in these cell lines, which is essential for effective cancer treatment .
CompoundCell LineIC50 (μM)
This compoundMCF-734
This compoundHCT-11636

The mechanism of action appears to involve the induction of caspase activity leading to programmed cell death .

Anticonvulsant Activity

In addition to anticancer properties, this compound has been investigated for its anticonvulsant effects. A series of related compounds were tested for their ability to protect against seizures in animal models.

  • Experimental Findings : In studies using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (ScPTZ) seizure threshold tests, certain derivatives showed significant anticonvulsant activity. The presence of methoxy groups was correlated with enhanced efficacy .
CompoundDose (mg/kg)MES Test Result
This compound100Significant protection
Phenytoin (control)100Standard protection

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is closely linked to their structural features. The introduction of electron-donating groups such as methoxy enhances lipophilicity and bioavailability. However, excessive substitution can lead to decreased activity due to steric hindrance or misalignment at the target binding sites .

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives:

  • Cytotoxicity in Cancer Models : A study demonstrated that a specific derivative led to a significant increase in apoptotic cells in MCF-7 cultures when treated with varying concentrations over 24 hours .
  • Anticonvulsant Efficacy : Another study assessed the locomotor activity post-treatment with triazine compounds and found that those with optimal methoxy substitution exhibited reduced seizure activity without significant motor impairment .

Q & A

Q. What are the standard synthetic routes for 5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-amine, and how are intermediates validated?

The compound is typically synthesized via cyclocondensation of 3,4-dimethoxybenzaldehyde derivatives with hydrazine or its analogs. Key steps include:

  • Cyclization : Using reagents like thiosemicarbazide under acidic conditions to form the triazine core .
  • Substitution : Introducing the dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
  • Validation : Intermediate purity is confirmed by thin-layer chromatography (TLC), while final products are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to confirm aromatic protons and methoxy groups at δ 3.8–4.0 ppm) and IR (for amine N-H stretches ~3300 cm1^{-1}) .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3%) .

Q. How is the compound’s preliminary bioactivity assessed in antimicrobial studies?

  • In vitro assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are reported in µg/mL .
  • Control compounds : Comparative studies with known antibiotics (e.g., ampicillin) to validate assay sensitivity .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Storage : In airtight containers under inert gas (N2_2) to prevent oxidation .
  • Waste disposal : Segregation of organic waste and neutralization of acidic byproducts before professional disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce tautomeric byproducts?

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for efficient cross-coupling reactions (yield >85%) .

Q. What computational methods predict the compound’s toxicity and bioactivity?

  • In silico tools : GUSAR-online for acute toxicity prediction (LD50_{50} values) and PASS Online for bioactivity profiling (e.g., kinase inhibition) .
  • Molecular docking : Targeting enzymes like dihydrofolate reductase (DHFR) to rationalize antimicrobial activity .

Q. How do structural modifications (e.g., methoxy group positioning) alter biological activity?

  • 3,4-dimethoxy vs. 2,4-dimethoxy : The 3,4-substitution enhances planarity, improving DNA intercalation (e.g., IC50_{50} = 12 µM vs. 45 µM in cancer cell lines) .
  • Triazine ring substitution : Adding electron-withdrawing groups (e.g., -NO2_2) increases redox activity but may raise toxicity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Dose-response curves : Use standardized protocols (e.g., NIH/ANSI guidelines) to ensure reproducibility .
  • Metabolic stability assays : Liver microsome studies to identify degradation products that may affect in vivo results .

Q. How is X-ray crystallography used to study the compound’s solid-state behavior?

  • Crystal packing : Analysis reveals dihedral angles between triazine and phenyl rings (e.g., 2.3° for planar tautomers) .
  • Hydrogen bonding : Intermolecular N-H···N interactions stabilize the crystal lattice (bond length ~2.8 Å) .

Q. What assays validate the compound’s mechanism of action in anticancer studies?

  • Apoptosis markers : Flow cytometry for Annexin V/PI staining in treated cell lines .
  • Kinase inhibition : Western blotting to assess phosphorylation of EGFR or MAPK pathways .

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